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molecular formula C8H9NOS B179741 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 17583-14-1

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No. B179741
M. Wt: 167.23 g/mol
InChI Key: QFTUPSZZEJQOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576091B2

Procedure details

To a suspension of hexane-washed NaH (1.1 g, 44.8 mmol) in dry Et2O (70 mL) was added dry MeOH (6.1 mL). After evolution of H2 had subsided, freshly distilled ethyl formate (7.3 mL, 6.7 g, 89.7 mmol) was added, followed by 2-methyl-5,6-dihydro-4H-benzothiazol-7-one (3.0 g, 17.9 mmol) in dry Et2O (12 mL). The reaction mixture was stirred at room temperature for 16 h. 10% aq HCl solution was added (150 mL) and the product was extracted with EtOAc (5×150 mL). The combined organic extracts were dried, filtered, and concentrated under vacuum to leave a brown oily crude product. Purification by flash column chromatography (20% EtOAc:hexane) afforded the pure title product as a yellow solid (2.30 g, 66%): mp 107-108° C. Anal. RP-HPLC: tR 12.6 min (0-60% MeCN, purity 100%). 1H-NMR (CDCl3): δ 9.90 (s, CHO), 7.20 (s, 1H, CH), 2.91 (t, 2H, J 7.1, CH2), 2.67 (s, 3H, CH3), 2.58 (t, 2H, J 7.1, CH2). 13C-NMR (CDCl3): δ 198.6, 186.3, 174.2, 165.7, 162.6, 131.0, 108.4, 27.0, 24.5, 20.7. MS: (ESI−) m/z 193.98 (M−H)+.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Name
Quantity
6.1 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([O:5][CH2:6][CH3:7])=O.[CH3:8][C:9]1[S:10][C:11]2[C:17](=[O:18])C[CH2:15][CH2:14][C:12]=2[N:13]=1.Cl>CCOCC.CO.CCCCCC>[CH3:8][C:9]1[S:10][C:11]2[C:17](=[O:18])[CH:7]([CH:6]=[O:5])[CH2:15][CH2:14][C:12]=2[N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
CC=1SC2=C(N1)CCCC2=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
12 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
6.1 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (5×150 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a brown oily crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (20% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1SC2=C(N1)CCC(C2=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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